molecular formula C7H3Cl2N B1202942 3,5-Dichlorobenzonitrile CAS No. 6575-00-4

3,5-Dichlorobenzonitrile

Cat. No. B1202942
CAS RN: 6575-00-4
M. Wt: 172.01 g/mol
InChI Key: PUJSUOGJGIECFQ-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzonitrile is a chemical compound studied for its unique properties and potential applications in various fields. Research on this compound encompasses its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Synthesis of 3,5-Dichlorobenzonitrile and related derivatives has been explored through different chemical pathways. For instance, reactions of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N'-dimethylformamide solution at 60 °C afford a series of dichlorobenzamide derivatives in good yields, showcasing one of the methods to derive compounds from 3,5-Dichlorobenzonitrile (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of 3,5-Dichlorobenzonitrile has been extensively analyzed using spectroscopic techniques. Studies include FT-IR and FT-Raman spectra to understand the molecular vibrations and structure. DFT studies have provided insights into the vibrational spectral data, molecular geometry, and thermodynamic parameters, offering a detailed view of the molecule's structure and behavior (Alcolea Palafox et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 3,5-Dichlorobenzonitrile reveal its reactivity and potential for forming various compounds. For instance, its interaction with isothiazolones under specific conditions demonstrates its reactivity and the formation of new compounds through 1,3-dipolar cycloaddition reactions (Coutouli-argyropoulou & Anastasopoulos, 1996).

Physical Properties Analysis

The physical properties of 3,5-Dichlorobenzonitrile, including its spectral characteristics, have been explored through experimental and theoretical studies. These analyses include IR and Raman spectroscopy, providing a comprehensive understanding of the molecule's behavior under various conditions (Rastogi et al., 2013).

Chemical Properties Analysis

Further investigations into the chemical properties of 3,5-Dichlorobenzonitrile have focused on its reactivity and potential for forming new compounds. Studies on its cycloaddition reactions, for example, showcase the compound's versatility and potential applications in synthesizing novel materials (Li et al., 2012).

Scientific Research Applications

  • Use in Vibrational Spectral Analysis : 3,5-Dichlorobenzonitrile has been studied for its molecular properties using FT-IR and FT-Raman spectroscopy. These studies help in understanding the molecular structure and vibrational characteristics of the compound (Alcolea Palafox et al., 2013).

  • Herbicide Metabolism Research : This compound is a degradation product of 2,6-dichlorobenzonitrile, often used as a herbicide. Research in this area focuses on understanding its breakdown and impact on the environment, such as its potential for causing groundwater pollution (Tao et al., 2016).

  • Environmental Monitoring : Methods have been developed for determining the presence of dichlobenil (2,6-dichlorobenzonitrile) and its metabolites in groundwater, which is important for environmental monitoring and regulation (Porazzi et al., 2005).

  • Molecular Structure and Spectroscopy : Studies have been conducted to determine the molecular structure, spectroscopy, and thermodynamic parameters of 2,6-dichlorobenzonitrile and its related compounds, which are crucial for understanding its chemical properties and reactions (Rastogi et al., 2013).

  • Synthesis of Derivatives : Research has also been focused on synthesizing derivatives of 3,5-Dichlorobenzonitrile, which can have various applications in chemistry and materials science (Zhang et al., 2020).

  • Nitrile Oxide Dipolar Cycloadditions : The compound has been used in studies exploring nitrile oxide dipolar cycloadditions, which are significant in organic synthesis and the creation of new molecular structures (Molteni & Buttero, 2011).

  • Herbicide Incorporation in Mulches : 3,5-Dichlorobenzonitrile has been used in agronomy for weed control by incorporating it into organic mulches, providing effective and safer methods of herbicide application (Lanphear, 1968).

properties

IUPAC Name

3,5-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJSUOGJGIECFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215950
Record name 3,5-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobenzonitrile

CAS RN

6575-00-4
Record name 3,5-Dichlorobenzonitrile
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Record name 3,5-Dichlorobenzonitrile
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Record name 6575-00-4
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Record name 3,5-Dichlorobenzonitrile
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Record name 3,5-DICHLOROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
MA Palafox, VB Jothy, S Singhal, IH Joe… - … Acta Part A: Molecular …, 2013 - Elsevier
The IR and Raman spectra of 3,5-dichlorobenzonitrile (3,5-DCBN) molecule were recorded at room temperature and then the assignment of the observed fundamental bands were …
Number of citations: 11 www.sciencedirect.com
P Ahmad, NK Sanyal - Journal de Chimie Physique, 1977 - jcp.edpsciences.org
The electronic absorption spectra of 2.6- and 3,5-dichlorobenzonitriles have been photographed in vapour phase on medium quartz spectrograph. The observed spectra correspond to …
Number of citations: 2 jcp.edpsciences.org
MA Palafox, D Bhat, Y Goyal, S Ahmad, IH Joe… - … Acta Part A: Molecular …, 2015 - Elsevier
The experimental FT-IR and FT-Raman spectra of 2,5-dichlorobenzonitrile molecule were recorded at room temperature, and the results compared with quantum chemical theoretical …
Number of citations: 29 www.sciencedirect.com
VK Rastogi, MA Palafox, R Tomar, U Singh - Spectrochimica Acta Part A …, 2013 - Elsevier
The experimental IR and Raman spectra of 2-amino-3,5-dichlorobenzonitrile molecule were recorded, and the results compared with theoretical values. Molecular geometry, vibrational …
Number of citations: 10 www.sciencedirect.com
SJ Harwood - … : The Official Journal of the International Isotope …, 2004 - Wiley Online Library
Commercially available [ 13 C 6 ]aniline (2) was readily converted into [ 13 C 6 ]1‐bromo‐3,5‐dichlorobenzene (5). A further stable label was introduced by cyanation of aryl bromide (5)…
S Jeyavijayan, M Arivazhagan - … Acta Part A: Molecular and Biomolecular …, 2015 - Elsevier
The FT-IR and FT-Raman spectra of 3,5-dichlorobenzonitrile and m-bromobenzonitrile have been recorded in the region 4000–400 cm −1 and 3500–50 cm −1 , respectively. The …
Number of citations: 5 www.sciencedirect.com
I Haddad, CS Marvel - Journal of Polymer Science: Polymer …, 1974 - Wiley Online Library
Poly(phenylene sulfides) containing various amounts of pendant cyano groups were synthesized from m‐benzenedithiol and the corresponding amounts of p‐dibromobenzene and 3,5‐…
Number of citations: 7 onlinelibrary.wiley.com
J Zhang, Y Li, B Wang, AQ Jia, QF Zhang - Journal of Chemical …, 2021 - Springer
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 C afforded a series of dichlorobenzamide derivatives 4–14 in good …
Number of citations: 2 link.springer.com
I Haddad, S Hurley, CS Marvel - Journal of Polymer Science …, 1973 - Wiley Online Library
Poly(phenylene sulfides) were synthesized from m‐benzenedithiol and aromatic dibromides in a basic medium of potassium carbonate in dimethylformamide or dimethylacetamide. The …
Number of citations: 53 onlinelibrary.wiley.com
A Thurkauf - Journal of Labelled Compounds and …, 1997 - Wiley Online Library
A tritiated ligand for the dopamine D 4 receptor subtype, 2‐phenyl‐4‐[4‐(2‐pyrimidyl) piperazinyl] methylimidazole ([ 3 H] NGD 94‐1), was prepared in six steps starting with 3, 5‐…

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